molecular formula C17H28N2O B11945835 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea CAS No. 86781-22-8

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea

Cat. No.: B11945835
CAS No.: 86781-22-8
M. Wt: 276.4 g/mol
InChI Key: AIYSSRSKDGVHAF-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C17H28N2O. It is a member of the urea family, characterized by the presence of a urea functional group. This compound is known for its unique structural features, which include two butyl groups and a 3,4-dimethylphenyl group attached to the urea moiety. It has a molecular weight of 276.426 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-dimethylphenyl isocyanate+dibutylamineThis compound\text{3,4-dimethylphenyl isocyanate} + \text{dibutylamine} \rightarrow \text{this compound} 3,4-dimethylphenyl isocyanate+dibutylamine→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors with precise temperature and pressure controls. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibutyl-3-(3,4-dimethylphenyl)urea is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

86781-22-8

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

1,1-dibutyl-3-(3,4-dimethylphenyl)urea

InChI

InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-10-9-14(3)15(4)13-16/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20)

InChI Key

AIYSSRSKDGVHAF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

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